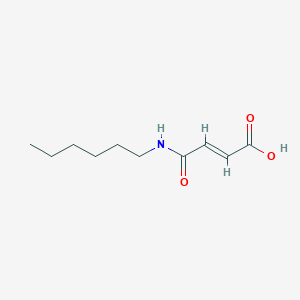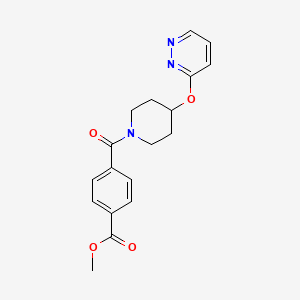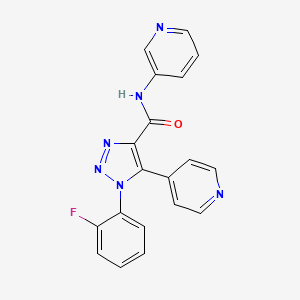![molecular formula C16H24N2O3 B2822868 (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411331-53-6](/img/structure/B2822868.png)
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has shown promising results in cancer research. This compound was first synthesized in the 1980s, and since then, researchers have been studying its potential as an anti-cancer agent.
作用機序
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system and causing the destruction of tumor blood vessels. It does this by binding to a protein called STING, which activates a signaling pathway that leads to the production of cytokines and chemokines. These molecules attract immune cells to the site of the tumor, where they attack and destroy the tumor blood vessels. This leads to the death of cancer cells and the shrinkage of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines and chemokines, which attract immune cells to the site of the tumor. It also causes the destruction of tumor blood vessels, which leads to the death of cancer cells. This compound has been shown to have a short half-life in the body, which limits its effectiveness as an anti-cancer agent.
実験室実験の利点と制限
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further research. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, this compound has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. This makes it difficult to administer in clinical settings.
将来の方向性
There are several future directions for (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide research. One direction is to develop new methods for administering this compound that increase its effectiveness as an anti-cancer agent. Another direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, researchers could investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
This compound is a synthetic compound that has shown promising results in cancer research. It works by activating the immune system and causing the destruction of tumor blood vessels. This compound has been shown to have anti-tumor activity in a variety of cancer types and to enhance the effectiveness of chemotherapy and radiation therapy. However, this compound has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. There are several future directions for this compound research, including the development of new methods for administering this compound and investigating its use in combination with other anti-cancer agents.
合成法
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-dimethoxyphenethylamine with acetyl chloride to form N-acetyl-3,4-dimethoxyphenethylamine. This compound is then reacted with 2-bromo-4-(dimethylamino)but-2-ene to form the final product, this compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung cancer, melanoma, and colon cancer. This compound works by activating the immune system and causing the destruction of tumor blood vessels, which leads to the death of cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
(E)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(17-16(19)7-6-10-18(2)3)13-8-9-14(20-4)15(11-13)21-5/h6-9,11-12H,10H2,1-5H3,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVNUJAIZIIXGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2822791.png)
![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)
![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)


![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)
![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)
![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)